![molecular formula C25H21N3O2 B2690556 N-(4-acetylphenyl)-3-(4-methylphenyl)-1-phenylpyrazole-4-carboxamide CAS No. 380910-22-5](/img/structure/B2690556.png)
N-(4-acetylphenyl)-3-(4-methylphenyl)-1-phenylpyrazole-4-carboxamide
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Overview
Description
N-(4-acetylphenyl)-3-(4-methylphenyl)-1-phenylpyrazole-4-carboxamide, commonly known as AM-251, is a synthetic cannabinoid receptor antagonist. It was first synthesized by researchers at the University of Connecticut in 1999. Since then, AM-251 has been extensively studied for its potential therapeutic applications and its mechanism of action.
Scientific Research Applications
Synthesis and Chemical Properties
Research on pyrazole derivatives, including structures similar to N-(4-acetylphenyl)-3-(4-methylphenyl)-1-phenylpyrazole-4-carboxamide, has led to the development of novel synthetic routes and chemical transformations. For example, El-Sayed and Ohta (1973) demonstrated a new method for preparing pyrazolo[4,3-c]pyridines, showcasing the versatility of pyrazole compounds in organic synthesis and their potential applications in creating complex molecular architectures (El-Sayed & Ohta, 1973). Similarly, Riyadh (2011) synthesized N-arylpyrazole-containing enaminones as intermediates for producing compounds with antitumor and antimicrobial activities, indicating the applicability of pyrazole derivatives in medicinal chemistry (Riyadh, 2011).
Biological Activities
Several studies have focused on the biological activities of pyrazole derivatives. Rahmouni et al. (2016) explored the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, highlighting the therapeutic potential of pyrazole compounds in treating cancer and inflammation (Rahmouni et al., 2016). Another study by Verma et al. (2004) demonstrated the anticonvulsant activities of Schiff bases of isatin derivatives, including N-methyl-5-bromo-3-(p-chlorophenylimino) isatin, which showed better activity than standard drugs, suggesting the potential of pyrazole derivatives in neuropharmacology (Verma et al., 2004).
Materials Science Applications
The research by Choi and Jung (2004) on the synthesis and characterization of new aromatic polyamides with N,N′-Di(4-n-alkylphenyl)benzodiimide unit on the main chain exemplifies the application of pyrazole derivatives in materials science. These polymers exhibit enhanced thermal stability and excellent solubility, demonstrating the potential of pyrazole-based compounds in developing advanced materials with desirable properties (Choi & Jung, 2004).
Mechanism of Action
Target of Action
The primary targets of N-(4-acetylphenyl)-1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carboxamide Similar compounds have been found to target enzymes like vegfr-2, which plays a critical role in cancer angiogenesis .
Mode of Action
The exact mode of action of N-(4-acetylphenyl)-1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carboxamide It’s worth noting that compounds with similar structures have been found to inhibit enzymes, leading to suppression of tumor growth .
Biochemical Pathways
The specific biochemical pathways affected by N-(4-acetylphenyl)-1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carboxamide Similar compounds have been found to affect the suzuki–miyaura (sm) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-(4-acetylphenyl)-1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carboxamide Similar compounds have been found to have high gi absorption and bbb permeant properties .
Result of Action
The molecular and cellular effects of N-(4-acetylphenyl)-1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carboxamide Compounds with similar structures have been found to inhibit tubulin polymerization, which can lead to the suppression of tumor growth .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of N-(4-acetylphenyl)-1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carboxamide It’s worth noting that the success of similar compounds in the suzuki–miyaura (sm) cross-coupling reaction is due to a combination of exceptionally mild and functional group tolerant reaction conditions .
properties
IUPAC Name |
N-(4-acetylphenyl)-3-(4-methylphenyl)-1-phenylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O2/c1-17-8-10-20(11-9-17)24-23(16-28(27-24)22-6-4-3-5-7-22)25(30)26-21-14-12-19(13-15-21)18(2)29/h3-16H,1-2H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USIPRHICINFNTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C(=O)NC3=CC=C(C=C3)C(=O)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-3-(4-methylphenyl)-1-phenylpyrazole-4-carboxamide |
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